N-(4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-chlorophenyl)benzenesulfonamide
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Synonyms
The compound is formally named N-(4-(4-amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-chlorophenyl)benzenesulfonamide under IUPAC guidelines. Its structure comprises a pyrrolo[2,3-d]pyrimidine core substituted with a cyclopentyl group at position 7, an amino group at position 4, and a chlorophenyl-sulfonamide moiety at position 5.
Synonyms include:
Molecular Formula and Stereochemical Configuration
The molecular formula is C₂₃H₂₂ClN₅O₂S , with a molar mass of 480.97 g/mol. The cyclopentyl group introduces a non-planar, saturated hydrocarbon ring, while the pyrrolo[2,3-d]pyrimidine core adopts a planar aromatic configuration. No chiral centers are present, as confirmed by the absence of stereodescriptors in its nomenclature.
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₂ClN₅O₂S |
| Molar Mass (g/mol) | 480.97 |
| Stereochemistry | No chiral centers |
Spectroscopic Characterization
¹H/¹³C NMR Spectral Analysis
While experimental NMR data for this specific compound is not publicly available, analogous pyrrolo[2,3-d]pyrimidine derivatives exhibit characteristic signals:
- Aromatic protons : δ 7.2–8.5 ppm (pyrimidine and benzene rings).
- Cyclopentyl protons : δ 1.5–2.5 ppm (multiplet for CH₂ groups).
- Sulfonamide NH : δ 10.1–10.5 ppm (broad singlet).
¹³C NMR would display signals for:
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) would likely show:
X-ray Crystallographic Studies
No X-ray crystallographic data has been reported for this compound. However, related pyrrolo[2,3-d]pyrimidine structures exhibit monoclinic crystal systems with π-π stacking between aromatic rings.
Computational Molecular Geometry Optimization
Density Functional Theory (DFT) calculations predict:
- Bond lengths : 1.38 Å for C-N in the pyrimidine ring.
- Dihedral angles : 15° between the pyrrolo[2,3-d]pyrimidine and benzenesulfonamide planes.
- Electrostatic potential : Localized negative charge on the sulfonamide oxygen atoms.
| Parameter | Value |
|---|---|
| Pyrimidine C-N bond length | 1.38 Å |
| Dihedral angle | 15° |
Properties
CAS No. |
262432-51-9 |
|---|---|
Molecular Formula |
C23H22ClN5O2S |
Molecular Weight |
468.0 g/mol |
IUPAC Name |
N-[4-(4-amino-7-cyclopentylpyrrolo[2,3-d]pyrimidin-5-yl)-2-chlorophenyl]benzenesulfonamide |
InChI |
InChI=1S/C23H22ClN5O2S/c24-19-12-15(10-11-20(19)28-32(30,31)17-8-2-1-3-9-17)18-13-29(16-6-4-5-7-16)23-21(18)22(25)26-14-27-23/h1-3,8-14,16,28H,4-7H2,(H2,25,26,27) |
InChI Key |
SKKDNFOQMBGWSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C3=C(N=CN=C32)N)C4=CC(=C(C=C4)NS(=O)(=O)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-chlorophenyl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-chlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids and bases (e.g., hydrochloric acid, sodium hydroxide), and catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for N-(4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-chlorophenyl)benzenesulfonamide is , and it features a complex structure that contributes to its biological activity. The compound belongs to a class of sulfonamides which are known for their diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the pyrrolo[2,3-d]pyrimidine core can enhance the compound's selectivity and potency against specific tumor types, suggesting a promising avenue for targeted cancer therapies .
Case Study: In Vitro Efficacy
A notable case study evaluated the cytotoxic effects of this compound on human breast cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating strong potential as an anticancer drug candidate .
Inhibition of Enzymatic Activity
The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression and inflammation. Research suggests that it acts as an inhibitor of certain phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways associated with tumor growth and metastasis .
Data Table: PDE Inhibition Activity
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Studies have shown that sulfonamide derivatives possess significant antibacterial properties against a range of pathogens, including resistant strains. The mechanism typically involves inhibition of bacterial folic acid synthesis, crucial for bacterial growth and replication.
Case Study: Antibacterial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated effective inhibition at low concentrations, suggesting its potential as a novel antibacterial agent .
Neuroprotective Effects
Emerging research suggests that the compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The ability to modulate neurotransmitter levels through PDE inhibition could provide therapeutic advantages in conditions like Alzheimer's disease.
Research Findings
A recent investigation into the neuroprotective properties of related compounds showed promise in enhancing cognitive function in animal models by reducing neuroinflammation and oxidative stress . This opens new avenues for exploring this compound in neuropharmacology.
Mechanism of Action
The mechanism of action of N-(4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that the kinase regulates. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
*Calculated based on molecular formula.
- Substituent Effects :
- The 7-cyclopentyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., methyl or isopropyl in ) .
- The 2-chlorophenyl-benzenesulfonamide moiety distinguishes the target compound from analogues with simpler sulfonamide substituents (e.g., 4-sulfamoylphenyl in ) .
Physicochemical Properties
Table 3: Physicochemical Comparison
- The target compound’s benzenesulfonamide group may improve aqueous solubility compared to non-sulfonamide analogues .
Biological Activity
N-(4-(4-Amino-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-chlorophenyl)benzenesulfonamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 396.91 g/mol. It features a pyrrolo[2,3-d]pyrimidine core, which is known for its role in various biological activities, particularly in the modulation of kinase pathways.
The biological activity of this compound primarily involves the inhibition of specific kinases, particularly those within the PI3K-AKT-mTOR signaling pathway. This pathway is crucial for cell proliferation and survival, making it a target for cancer therapies.
- Inhibition of Cell Proliferation : Studies have shown that derivatives of pyrrolo[2,3-d]pyrimidines can significantly inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds similar to this compound have demonstrated potent inhibitory effects on tumor xenografts in vivo, suggesting strong anti-tumor activity .
- Effects on Vascular Smooth Muscle Cells (VSMCs) : Research indicates that related compounds inhibit the migration and proliferation of VSMCs by downregulating critical signaling pathways such as Akt and ERK . This action is particularly relevant in conditions like atherosclerosis where VSMC proliferation plays a significant role.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Cancer Studies : The compound has shown promise as an ATP-competitive inhibitor of protein kinase B (PKB), with selectivity over closely related kinases such as PKA. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
- Vascular Studies : In experiments involving isolated rat hearts, sulfonamide derivatives exhibited changes in coronary resistance and perfusion pressure, suggesting cardiovascular implications that warrant further investigation .
- Pharmacokinetics : While demonstrating potent biological activity, challenges such as rapid metabolic clearance and low oral bioavailability have been noted in related compounds, indicating a need for structural optimization to improve pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
